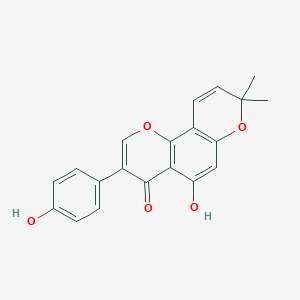

Derrone

描述

Flavonoids of Derris obtusa: Aurones and auronols

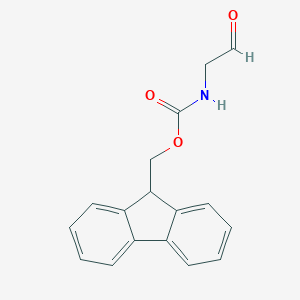

The study on the flavonoids of Derris obtusa has led to the isolation of various compounds from the root bark of the plant. Notably, the research identified heptacosanol and sitosterol, along with a chalcone, a flavone, and a 3-O-methyl-flavonol. The discovery of four aurones and two 3-O-methylauronols, named Derriobtusones A and B, is particularly significant as these are the first auronols reported in nature. The structures of these compounds were determined using chemical and spectral methods, and the paper also proposes mass spectral fragmentation schemes for aurones and auronols .

Synthesis Analysis

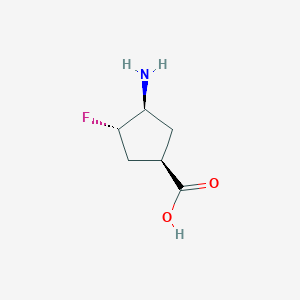

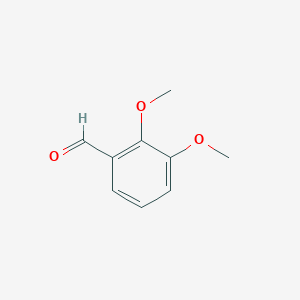

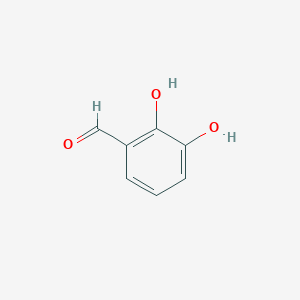

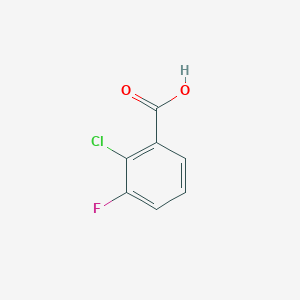

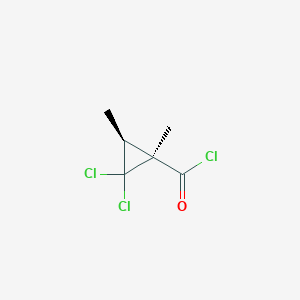

The synthesis of novel dihydropyranoaurone derivatives is a key focus of the second study. These derivatives were created as potential anti-inflammatory agents. The synthesis process involved a late-stage derivatization using a piperazine-catalyzed aldol reaction. This reaction was between a dihydropyanobenzofuran intermediate and various aldehydes, leading to the formation of new dihydropyranoaurone analogs. The study provides a graphical abstract that likely illustrates the synthesis pathway and the chemical structures of the synthesized compounds .

Molecular Structure Analysis

In the context of molecular structure, both studies contribute to the understanding of aurone derivatives. The first study establishes the molecular structures of aurones and auronols found in Derris obtusa through chemical and spectral analysis . The second study likely includes the molecular structures of the synthesized dihydropyranoaurone derivatives, as these are crucial for understanding the structure-activity relationship in the context of their anti-inflammatory properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dihydropyranoaurone derivatives are detailed in the second paper. The aldol reaction catalyzed by piperazine is a key step in the formation of these compounds. This reaction demonstrates the versatility and potential for creating a variety of analogs by introducing different aldehydes into the reaction with the dihydropyanobenzofuran intermediate .

Physical and Chemical Properties Analysis

While the abstracts provided do not give explicit details on the physical and chemical properties of the compounds isolated from Derris obtusa or the synthesized dihydropyranoaurone derivatives, such properties would typically include solubility, melting points, and stability. These properties are essential for understanding the practical applications and potential therapeutic uses of these compounds. The anti-inflammatory activities of the dihydropyranoaurone derivatives were evaluated, indicating that these properties were likely assessed in the context of their biological activity .

科学研究应用

1. Pulmonary Fibrosis Treatment

- Results : Derrone significantly decreased the expressions of TGF-β1, fibronectin, elastin, and collagen1α1, and these decreases were accompanied by downregulation of α-SMA expression in TGF-β1-stimulated MRC-5 cells . Derrone supplementation significantly reduced histological deformations caused by bleomycin treatment .

2. Aurora Kinase Inhibition

- Application Summary : Derrone has been characterized as an Aurora kinase inhibitor. It exhibited an ability to inhibit the phosphorylation of histone H3 at ser10 both in kinase assay and at the cellular level .

- Methods of Application : The study screened and characterized Aurora kinase inhibitors from natural substances extracted from plants. The compound was more effective against Aurora kinase B, with a lower IC50 value as compared to Aurora A .

- Results : Derrone impaired the mitotic spindle checkpoint and led to endoreduplication in cancer cells, a phenomenon caused by an Aurora B inhibitor .

3. Platelet Aggregation Inhibition

安全和危害

属性

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYPWSSGRVZENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Derrone | |

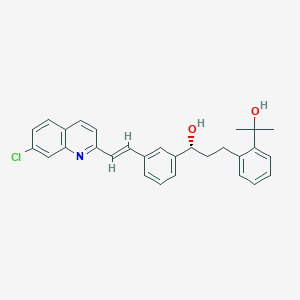

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)

![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)